molecular formula C17H17BrO B14341519 [4-(4-Bromobutyl)phenyl](phenyl)methanone CAS No. 92686-45-8

[4-(4-Bromobutyl)phenyl](phenyl)methanone

Cat. No.: B14341519
CAS No.: 92686-45-8
M. Wt: 317.2 g/mol
InChI Key: BZCPIIQSBNKTEH-UHFFFAOYSA-N
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Description

4-(4-Bromobutyl)phenylmethanone: is an organic compound that features a bromobutyl group attached to a phenyl ring, which is further connected to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)phenylmethanone typically involves the bromination of butylbenzene derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of 4-(4-Bromobutyl)phenylmethanone may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: Products include alcohols, amines, or thioethers.

    Oxidation: Products include ketones or carboxylic acids.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

  • Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
  • Studied for its interactions with biological molecules and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-Bromobutyl)phenylmethanone involves its ability to participate in nucleophilic substitution and oxidation reactions. The bromine atom serves as a good leaving group, making the compound reactive towards nucleophiles. The phenyl ring provides resonance stabilization, facilitating various chemical transformations .

Comparison with Similar Compounds

  • (4-Bromobutoxy)benzene
  • 4-Phenoxybutyl bromide
  • Phenoxybutyl bromide

Uniqueness:

Properties

CAS No.

92686-45-8

Molecular Formula

C17H17BrO

Molecular Weight

317.2 g/mol

IUPAC Name

[4-(4-bromobutyl)phenyl]-phenylmethanone

InChI

InChI=1S/C17H17BrO/c18-13-5-4-6-14-9-11-16(12-10-14)17(19)15-7-2-1-3-8-15/h1-3,7-12H,4-6,13H2

InChI Key

BZCPIIQSBNKTEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCBr

Origin of Product

United States

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